molecular formula C17H33FO2 B13334696 tert-Butyl 13-fluorotridecanoate

tert-Butyl 13-fluorotridecanoate

Cat. No.: B13334696
M. Wt: 288.4 g/mol
InChI Key: JEDXHEWIRSLHDP-UHFFFAOYSA-N
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Description

tert-Butyl 13-fluorotridecanoate is a fluorinated ester derivative characterized by a 13-carbon aliphatic chain with a fluorine substituent at the 13th position and a tert-butyl ester group. Such compounds are often employed as intermediates in organic synthesis, leveraging the tert-butyl group’s stability and the fluorine atom’s electronegativity for tailored reactivity.

Properties

Molecular Formula

C17H33FO2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 13-fluorotridecanoate

InChI

InChI=1S/C17H33FO2/c1-17(2,3)20-16(19)14-12-10-8-6-4-5-7-9-11-13-15-18/h4-15H2,1-3H3

InChI Key

JEDXHEWIRSLHDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters typically involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol. One efficient method for preparing tert-butyl esters is through the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.

Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactors, which enable a direct and sustainable synthesis process . This method involves the use of microfluidic systems to facilitate the reaction between alkenylbromides and tert-butyl alcohol, resulting in the formation of tert-butyl esters.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 13-fluorotridecanoate can undergo various chemical reactions, including:

    Oxidation: The oxidation of tert-butyl esters can be achieved using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involving tert-butyl esters can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride is a widely used reducing agent.

    Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.

Major Products Formed:

    Oxidation: The major products formed include oxidized derivatives of the ester.

    Reduction: Reduction typically yields the corresponding alcohol.

    Substitution: Substitution reactions result in the formation of new esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 13-fluorotridecanoate is used as a building block in organic synthesis.

Biology and Medicine: In biological and medicinal research, tert-butyl esters are often used as protecting groups for carboxylic acids. This allows for selective reactions to occur at other functional groups without affecting the carboxylic acid moiety .

Industry: In the industrial sector, this compound is utilized in the production of polymers and materials with specific properties, such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl 13-fluorotridecanoate involves its interaction with molecular targets through its ester and fluorine functionalities. The tert-butyl group can influence the electronic properties of the molecule, while the fluorine atom can participate in hydrogen bonding and other interactions . These interactions can affect the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

Halogenated tert-Butyl Esters

tert-Butyl 16-bromohexadecanoate (CAS 865200-89-1) shares the tert-butyl ester moiety but differs in chain length (16 carbons) and halogen substitution (bromine vs. fluorine). Key distinctions include:

  • Molecular Weight : 391.43 g/mol (brominated analog) vs. an estimated ~274 g/mol for the fluorinated compound (assuming C₁₇H₃₃FO₂).
  • Reactivity : Bromine’s lower electronegativity and higher leaving-group propensity make it suitable for nucleophilic substitution reactions, whereas fluorine enhances stability and influences electronic effects in aromatic systems .

Hydroxy/Ether-Functionalized Esters

tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecan-1-oate (CAS 169751-72-8) exhibits a high structural similarity (0.88) to tert-butyl 13-fluorotridecanoate. However, it replaces fluorine with hydroxyl and ether groups, significantly altering:

  • Solubility : The hydrophilic ether and hydroxy groups enhance water solubility compared to the hydrophobic fluorine substituent.
  • Applications : Such polyether derivatives are often used in surfactants or phase-transfer catalysts, contrasting with fluorinated esters’ roles in lipophilic drug design .

Baccatin III Ester Analogs

Sec-Butyl and n-butyl analogs of Baccatin III 13-esters (e.g., CAS-assigned derivatives in ) highlight the impact of ester branching:

  • Steric Effects: The tert-butyl group’s bulkiness in this compound may hinder enzymatic degradation compared to linear n-butyl or sec-butyl analogs.
  • Biological Activity : Baccatin III derivatives are taxane precursors in anticancer drugs, suggesting that fluorinated esters could similarly serve as bioactive intermediates .

Data Tables

Table 1: Structural Comparison of tert-Butyl Esters

Compound Name CAS No. Substituent Chain Length Similarity Score
This compound N/A Fluorine (C13) 13 Reference
tert-Butyl 16-bromohexadecanoate 865200-89-1 Bromine (C16) 16 N/A
tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecan-1-oate 169751-72-8 Hydroxy, ethers (C14) 14 0.88
Baccatin III n-butyl 13-ester Multiple* n-Butyl Variable N/A

*Refer to for specific CAS entries.

Table 2: Functional Group Impact on Properties

Functional Group Electronegativity Solubility Trend Common Applications
Fluorine High (4.0) Lipophilic Pharmaceuticals, polymers
Bromine Moderate (2.8) Moderate polarity Synthetic intermediates
Hydroxy/Ether Low (O: 3.5) Hydrophilic Surfactants, catalysts

Research Findings and Implications

  • Fluorine’s Role: The electronegativity of fluorine in this compound enhances metabolic stability and binding affinity in target molecules, a critical advantage over brominated analogs in drug design .
  • Chain Length Effects : Shorter chains (e.g., 13 vs. 16 carbons) may reduce melting points and improve diffusion rates in biological systems.
  • Synthetic Utility : tert-Butyl esters are widely used as protecting groups; fluorinated variants could offer unique deprotection conditions or compatibility with fluorophilic reagents .

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